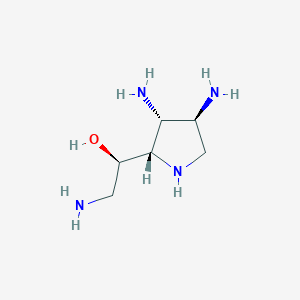![molecular formula C8H8N2OS B15203920 7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
7-(Methylthio)benzo[d]oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Methylthio)benzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methylthio group at the 7th position and an amino group at the 2nd position of the benzoxazole ring imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylthio)benzo[d]oxazol-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenol with methyl isothiocyanate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminothiophenol and methyl isothiocyanate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Cyclization: The reaction mixture is heated to reflux, leading to the formation of the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the microwave-assisted synthesis, which offers rapid and high-yielding reactions. This method involves the use of microwave irradiation to accelerate the cyclization process, reducing reaction times and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7-(Methylthio)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group at the 2nd position can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
7-(Methylthio)benzo[d]oxazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 7-(Methylthio)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzoxazole: Lacks the methylthio group, resulting in different chemical and biological properties.
7-Methylbenzo[d]oxazol-2-amine: Lacks the thio group, leading to variations in reactivity and biological activity.
7-(Methylthio)benzo[d]thiazol-2-amine: Contains a sulfur atom in the ring, which can alter its chemical behavior and biological effects.
Uniqueness
7-(Methylthio)benzo[d]oxazol-2-amine is unique due to the presence of both the methylthio and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H8N2OS |
|---|---|
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
7-methylsulfanyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H8N2OS/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H2,9,10) |
Clave InChI |
FVUIDERZLNBFNB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC2=C1OC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)



![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
